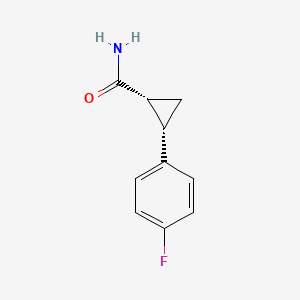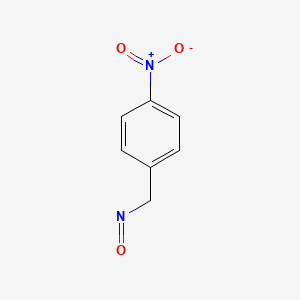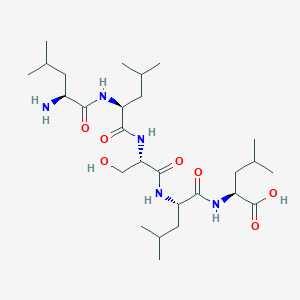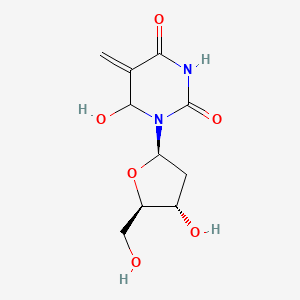![molecular formula C16H14Br2Cl2S3 B14238850 1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} CAS No. 552838-24-1](/img/structure/B14238850.png)
1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties and reactivity. It is primarily used in scientific research and industrial applications due to its potential for various chemical reactions and its role in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} typically involves multiple steps, starting with the preparation of the benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where bromine and chlorine atoms are introduced into the benzene ring under specific conditions. The presence of sulfur atoms is achieved through the use of thiol or sulfide reagents. The reaction conditions usually involve the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
化学反应分析
Types of Reactions
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert them back to sulfides.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .
科学研究应用
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a halide source, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed mechanism .
相似化合物的比较
Similar Compounds
- 1,1’-Sulfanediylbis[2-(bromomethyl)benzene]
- 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene
- 1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
Uniqueness
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct reactivity and potential for various applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in scientific research and industrial processes .
属性
CAS 编号 |
552838-24-1 |
|---|---|
分子式 |
C16H14Br2Cl2S3 |
分子量 |
533.2 g/mol |
IUPAC 名称 |
2-bromo-4-[3-bromo-4-(2-chloroethylsulfanyl)phenyl]sulfanyl-1-(2-chloroethylsulfanyl)benzene |
InChI |
InChI=1S/C16H14Br2Cl2S3/c17-13-9-11(1-3-15(13)21-7-5-19)23-12-2-4-16(14(18)10-12)22-8-6-20/h1-4,9-10H,5-8H2 |
InChI 键 |
CYUDTLPFFRRXPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)SCCCl)Br)Br)SCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)

![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)


![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)

![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)


![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
